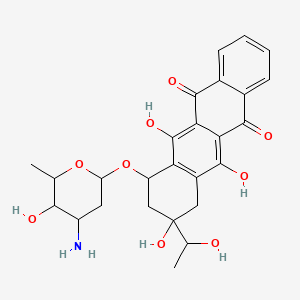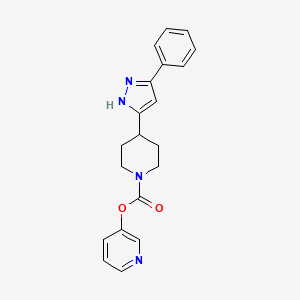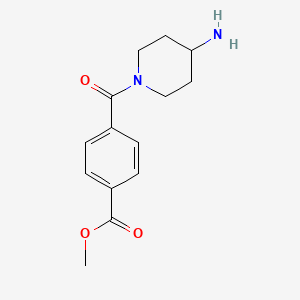
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate: is a chemical compound with the molecular formula C14H19ClN2O3
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzoic acid and 4-aminopiperidine .
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of benzoic acid and the amine group of 4-aminopiperidine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 4-(4-aminopiperidine-1-carbonyl)benzylamine .
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Benzoic acid derivatives
Reduction: Amines
Substitution: Halogenated benzene derivatives
科学的研究の応用
Chemistry: Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of neurological disorders and pain management. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
類似化合物との比較
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride
4-(4-aminopiperidine-1-carbonyl)benzylamine
This compound ethyl ester
Uniqueness: this compound is unique in its structural features, particularly the presence of the aminopiperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
methyl 4-(4-aminopiperidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-8-6-12(15)7-9-16/h2-5,12H,6-9,15H2,1H3 |
InChIキー |
HZFPVOKMKXDCGU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


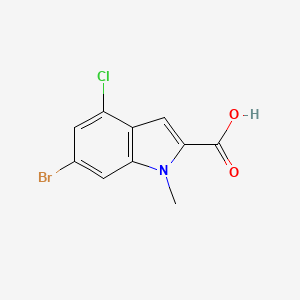
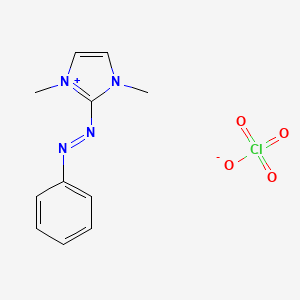


![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)

